molecular formula C18H15N3O2 B15041602 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B15041602
M. Wt: 305.3 g/mol
InChI Key: ADDLNEFIWHJVPZ-YBFXNURJSA-N
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Description

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme kinetics and inhibition.

    Medicine: Due to its potential biological activity, it is being investigated for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to the presence of both the quinoline and hydroxyphenyl moieties, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-12-9-16(15-7-2-3-8-17(15)20-12)18(23)21-19-11-13-5-4-6-14(22)10-13/h2-11,22H,1H3,(H,21,23)/b19-11+

InChI Key

ADDLNEFIWHJVPZ-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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